molecular formula C21H28N2O2 B561308 methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate CAS No. 19634-20-9

methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate

Cat. No.: B561308
CAS No.: 19634-20-9
M. Wt: 340.467
InChI Key: VUFNOOBEISQPAU-NQKWYQNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is an alkaloid compound that is primarily isolated from the plant species Strychnos eburinea. This compound belongs to the class of indole alkaloids and has been studied for its various pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eburine involves several steps, starting from simple precursors. One common synthetic route includes the use of tryptamine and secologanin as starting materials. The reaction proceeds through a series of steps including Pictet-Spengler cyclization, reduction, and oxidation reactions. The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate each step.

Industrial Production Methods: Industrial production of eburine is often achieved through extraction from natural sources, particularly from the bark and leaves of Strychnos eburinea. The extraction process involves solvent extraction, followed by purification using techniques such as chromatography. Advances in biotechnological methods have also explored the use of microbial fermentation to produce eburine in larger quantities.

Chemical Reactions Analysis

Types of Reactions: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of eburine can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of electrophiles and appropriate solvents.

Major Products: The major products formed from these reactions include various derivatives of eburine, such as oxo-eburine, dihydro-eburine, and substituted eburine compounds.

Scientific Research Applications

methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[106101,902,7

    Chemistry: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate serves as a precursor for the synthesis of other complex alkaloids and as a model compound for studying indole chemistry.

    Biology: this compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It is being investigated for its potential use in treating various diseases.

    Industry: this compound and its derivatives are explored for their use in the development of new pharmaceuticals and as bioactive agents in agricultural applications.

Mechanism of Action

The mechanism of action of eburine involves its interaction with specific molecular targets and pathways. methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is known to interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. It also affects cellular signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that eburine may modulate the activity of enzymes and receptors involved in inflammatory responses.

Comparison with Similar Compounds

  • Strychnine
  • Brucine
  • Ajmaline
  • Reserpine
  • Yohimbine

methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate’s unique chemical structure and pharmacological properties make it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

CAS No.

19634-20-9

Molecular Formula

C21H28N2O2

Molecular Weight

340.467

InChI

InChI=1S/C21H28N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,14,17,19,22H,3,6,9-13H2,1-2H3/t14-,17-,19-,20-,21-/m1/s1

InChI Key

VUFNOOBEISQPAU-NQKWYQNWSA-N

SMILES

CCC12CCCN3C1C4(CC3)C(C(C2)C(=O)OC)NC5=CC=CC=C45

Origin of Product

United States

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